![molecular formula C14H20ClN3O B2555371 1-Phenyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride CAS No. 2460755-60-4](/img/structure/B2555371.png)
1-Phenyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
NLRP3 Inflammasome Inhibition
This compound has been used in the development of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic pattern recognition receptor that plays a fundamental role in the response to exogenous and endogenous stimuli . Inhibitors of this inflammasome could potentially be used in the treatment of a variety of inflammatory diseases.
Pyroptosis Prevention
The compound has been shown to inhibit NLRP3-dependent pyroptosis . Pyroptosis is a form of programmed cell death that is associated with inflammation, so compounds that can prevent this process have potential applications in the treatment of inflammatory diseases .
Interleukin-1β Release Inhibition
The compound has been found to inhibit the release of interleukin-1β in LPS/ATP-stimulated human macrophages . Interleukin-1β is a pro-inflammatory cytokine, and its release is a key part of the inflammatory response. Therefore, compounds that can inhibit its release could be useful in the treatment of inflammatory conditions .
ATPase Activity Reduction
This compound has been found to reduce the ATPase activity of human recombinant NLRP3 . ATPases are enzymes that hydrolyze ATP, releasing energy that can be used by the cell. By reducing the ATPase activity of NLRP3, this compound could potentially modulate cellular energy use and signaling .
Molecular Weight Applications
With a molecular weight of 281.8 g/mol , this compound could be a valuable asset for advanced research and development projects that require compounds with specific molecular weights .
Chemical Modulation
The structure of this compound allows for chemical modulation, making it a versatile tool in the development of new chemical scaffolds . This could potentially lead to the discovery of new compounds with therapeutic potential .
Safety and Hazards
特性
IUPAC Name |
1-phenyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c18-14-16(12-4-2-1-3-5-12)10-11-17(14)13-6-8-15-9-7-13;/h1-5,13,15H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJGUTZQIOFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。